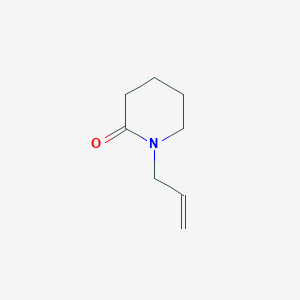

1-(Prop-2-en-1-yl)piperidin-2-one

説明

Contextual Significance of Lactam and Piperidine (B6355638) Scaffolds in Chemical Sciences

The foundational scaffolds of 1-(prop-2-en-1-yl)piperidin-2-one, namely the lactam and piperidine rings, are of immense importance in the chemical sciences. Lactams, which are cyclic amides, are key structural motifs in a vast number of biologically active compounds, including the life-saving penicillin antibiotics. google.com They are also highly valued as versatile intermediates in organic synthesis. nih.gov The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in many natural alkaloids and is a common structural component in a multitude of therapeutic agents. researchgate.netacs.org The prevalence of the piperidine moiety in marketed drugs underscores its significance as a privileged scaffold in medicinal chemistry. nih.gov The combination of these two scaffolds in the piperidin-2-one structure creates a platform for the development of novel chemical entities with potential applications in various fields of research.

Overview of the N-Alkenyl Piperidin-2-one Structural Class

The N-alkenyl piperidin-2-one structural class is characterized by the presence of an unsaturated alkyl chain, such as a vinyl or allyl group, attached to the nitrogen atom of the piperidin-2-one ring. This compound, also known as N-allyl-2-piperidone, is a prime example of this class. The synthesis of these compounds can be achieved through various methods, with a common approach being the N-alkylation of the parent 2-piperidone (B129406) (also known as δ-valerolactam) with an appropriate alkenyl halide, such as allyl bromide. google.com

The presence of the N-alkenyl group, specifically the allyl group in this compound, introduces a reactive site into the molecule that is distinct from the lactam functionality. This allyl group can participate in a variety of chemical transformations, including oxidation to form N-oxides, reduction to its saturated analog, and nucleophilic substitution reactions. Furthermore, the double bond of the allyl group can be involved in transition metal-catalyzed reactions, such as palladium-catalyzed allylic alkylation, which is a powerful tool for forming new carbon-carbon bonds. nih.gov This dual functionality of a stable lactam ring and a reactive alkenyl group makes N-alkenyl piperidin-2-ones attractive building blocks for the synthesis of more complex molecules.

Identification of Research Gaps and Opportunities Pertaining to this compound

Despite its interesting structural features, this compound remains a relatively underexplored compound in academic literature. This presents several research gaps and opportunities.

One of the primary areas for future investigation lies in its potential biological activity. Research indicates that this compound may act as an enzyme inhibitor and could be a valuable candidate in receptor binding studies. The unique combination of the piperidin-2-one scaffold and the reactive allyl group suggests that it could serve as a starting point for the development of new therapeutic agents, potentially in areas such as oncology and neurodegenerative diseases. nih.gov However, detailed studies to elucidate its specific biological targets and mechanism of action are currently lacking.

From a synthetic chemistry perspective, there is an opportunity to develop novel and more efficient methods for the synthesis of this compound and its derivatives. While N-alkylation is a standard method, exploring alternative catalytic approaches could lead to higher yields, better selectivity, and milder reaction conditions. For instance, palladium-catalyzed processes have been used for the N-allylation of related piperidine systems. google.com Investigating such methods for the synthesis of N-alkenyl piperidin-2-ones could be a fruitful area of research.

Furthermore, there is a notable lack of comprehensive publicly available data on the physicochemical and spectroscopic properties of this compound. While its basic properties are known, detailed experimental data such as NMR, IR, and mass spectrometry are not widely published. ambeed.com The systematic characterization and documentation of these properties would be invaluable for future research and for facilitating the use of this compound as a synthetic intermediate. The reactivity of the allyl group also warrants more in-depth study to fully exploit its potential in organic synthesis.

Compound Data

Below are the known properties of this compound.

| Identifier | Value |

|---|---|

| CAS Number | 28737-46-4 bldpharm.com |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| MDL Number | MFCD28361796 bldpharm.com |

Structure

3D Structure

特性

IUPAC Name |

1-prop-2-enylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-6-9-7-4-3-5-8(9)10/h2H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSRRDYQKDGLAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517787 | |

| Record name | 1-(Prop-2-en-1-yl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28737-46-4 | |

| Record name | 1-(Prop-2-en-1-yl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1 Prop 2 En 1 Yl Piperidin 2 One

Established Synthetic Pathways for N-Alkenyl Piperidin-2-ones

The traditional synthesis of N-alkenyl piperidin-2-ones, including 1-(prop-2-en-1-yl)piperidin-2-one, generally involves a two-stage conceptual approach: the construction of the core piperidin-2-one ring followed by, or in concert with, the N-alkylation step.

Cyclization Reactions for Piperidin-2-one Ring Formation

The piperidin-2-one scaffold, also known as δ-valerolactam, is a foundational component. Its synthesis can be achieved through various cyclization strategies. One of the most classic and widely used methods is the Dieckmann cyclization. This intramolecular Claisen condensation of an amino-diester provides a robust route to the corresponding β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired 4-piperidone. While this method is effective, it is a multi-step process that requires careful control of reaction conditions to avoid side reactions like the retro-Dieckmann reaction.

Another significant pathway to the piperidin-2-one ring is the Beckmann rearrangement of cyclohexanone (B45756) oxime. This reaction, typically carried out in the presence of a strong acid, provides a direct route to the lactam. However, the use of highly corrosive acids like oleum (B3057394) or chlorosulfonic acid presents environmental and handling challenges. More environmentally benign methods are continually being sought. For instance, a patented process describes the use of an alkaline aqueous solution for the rearrangement of N-hydroxy-cyclopentyl imine with p-toluenesulfonyl chloride, offering a safer and more environmentally friendly alternative to traditional strong acid-catalyzed rearrangements. google.com

Furthermore, the catalytic dehydrogenation of 5-amino-1-pentanol (B144490) over rhodium and ruthenium complexes represents a direct and atom-economical approach to δ-valerolactam. nih.gov Additionally, one-pot syntheses from readily available starting materials like tetrahydrofurfuryl alcohol over copper-based catalysts have been developed, showcasing the ongoing efforts to streamline the production of this important heterocyclic core. cpts.com.ua

N-Alkylation Strategies Employing Allylic Moieties

Once the piperidin-2-one ring is formed, the introduction of the prop-2-en-1-yl (allyl) group at the nitrogen atom is the subsequent key step. The most direct approach is the N-alkylation of δ-valerolactam with an allyl halide, such as allyl bromide. This reaction is typically performed in the presence of a base to deprotonate the lactam nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride or potassium carbonate in a suitable aprotic solvent like dimethylformamide (DMF) or acetonitrile.

A specific example of this approach involves the reaction of piperidine (B6355638) with propargyl bromide in diethyl ether, which, while leading to a different alkyne product, illustrates the general principle of N-alkylation of a cyclic amine with a reactive halide.

Exploration of Novel Synthetic Methodologies and Catalyst Development

The field of organic synthesis is constantly evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods. The synthesis of this compound and its analogs is no exception, with research focusing on asymmetric synthesis and the integration of green chemistry principles.

Asymmetric Synthesis Considerations

The development of enantioselective methods for the synthesis of substituted piperidinones is a significant area of research, as the chirality of these molecules can have profound effects on their biological activity. While the direct asymmetric synthesis of this compound itself is not extensively documented, the principles of asymmetric catalysis can be applied.

Palladium-catalyzed asymmetric allylic alkylation (AAA) of lactams has emerged as a powerful tool for the enantioselective construction of N-heterocycles. This methodology could potentially be adapted for the synthesis of chiral derivatives of this compound by using a chiral ligand to control the stereochemical outcome of the allylation step.

Similarly, stereoselective methods for the synthesis of 2-allyl-substituted piperidines have been developed, which could serve as precursors to chiral this compound derivatives through subsequent oxidation or other functional group manipulations. researchgate.netbldpharm.com The use of chiral auxiliaries on the piperidine ring has also been explored to direct the stereoselective introduction of substituents.

Integration of Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a high value on "green" methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials. In the context of this compound synthesis, several green chemistry principles can be integrated.

The use of catalytic methods, for both the ring formation and N-allylation steps, is inherently greener than stoichiometric approaches. For instance, a patented process for the preparation of N-allyl-piperidine derivatives utilizes a palladium catalyst for the reaction of a piperidine with an allylic carbonate, offering a more efficient and selective route than traditional methods that generate stoichiometric byproducts. researchgate.net

Furthermore, the use of ultrasound irradiation has been shown to promote the synthesis of related propenone derivatives, often leading to shorter reaction times and higher yields under milder conditions. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also aligns with the principles of green chemistry by reducing the need for intermediate purification and minimizing solvent usage. cpts.com.ua

Optimization of Reaction Conditions and Yield Enhancement for Academic Synthesis

For academic and small-scale synthesis, the optimization of reaction conditions is crucial to maximize yields and purity. The N-allylation of δ-valerolactam is a key step that can be optimized.

| Parameter | Variation | Effect on Yield and Selectivity |

| Base | Strong non-nucleophilic bases (e.g., NaH) vs. weaker carbonate bases (e.g., K2CO3) | Stronger bases can lead to faster reaction times but may also promote side reactions. Weaker bases may require higher temperatures or longer reaction times but can offer better selectivity. |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) vs. less polar solvents (e.g., THF, CH3CN) | The choice of solvent can influence the solubility of the reactants and the rate of the reaction. Aprotic polar solvents are generally preferred for N-alkylation reactions. |

| Allylating Agent | Allyl bromide, allyl chloride, allyl carbonate | Allyl bromide is typically more reactive than allyl chloride. Allyl carbonates, in the presence of a suitable catalyst, offer a milder and more selective alternative. |

| Catalyst | Phase-transfer catalysts, palladium catalysts | Phase-transfer catalysts can be effective in biphasic systems, while palladium catalysts offer high efficiency and selectivity for allylic substitution reactions. |

| Temperature | Room temperature to reflux | The optimal temperature will depend on the specific combination of reactants and catalysts. Higher temperatures generally increase the reaction rate but can also lead to decomposition or side product formation. |

A systematic study of these parameters would be necessary to identify the optimal conditions for the synthesis of this compound with high yield and purity.

Advanced Structural Characterization and Spectroscopic Investigations of 1 Prop 2 En 1 Yl Piperidin 2 One

X-ray Crystallography for Molecular Conformation and Intermolecular Interactions

While a dedicated crystal structure for 1-(prop-2-en-1-yl)piperidin-2-one is not currently available in open-access crystallographic databases, significant insights into its likely solid-state conformation and intermolecular interactions can be inferred from the crystallographic data of analogous compounds, such as 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one.

Analysis of Molecular Conformation and Dihedral Angles

The piperidin-2-one ring is anticipated to adopt a non-planar conformation to minimize steric strain. Based on studies of similar piperidone structures, a chair or a distorted boat conformation is probable. In the case of 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one, the piperidine (B6355638) ring is observed to be in a chair conformation. This suggests that the six-membered ring of this compound would likely also favor a chair-like arrangement.

Interactive Table: Predicted Dihedral Angles in this compound

| Atoms Involved (Example) | Predicted Dihedral Angle (°) | Conformation |

| C6-N1-C2-C3 | ~ -60 to 60 | Chair Conformation |

| C2-N1-C7-C8 | Variable | Rotation around N-C bond |

| N1-C7-C8-C9 | ~ 120 | sp2 hybridization of C8 |

Note: These are predicted values based on related structures and theoretical models. Actual values would require experimental determination.

Elucidation of Intermolecular Interactions in the Solid State

In the solid state, molecules of this compound would likely be linked by a network of weak intermolecular interactions. The presence of a carbonyl oxygen and various C-H bonds suggests the formation of C-H⋯O hydrogen bonds. Furthermore, the allyl group's π-system could participate in C-H⋯π interactions. In the crystal structure of 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one, molecules are linked by C-H⋯π interactions, forming dimers. A similar, albeit less complex, network of interactions can be expected for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule. Although specific spectral data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from related compounds like N-methyl-2-piperidone and other N-substituted piperidones.

The ¹H NMR spectrum would show distinct signals for the protons on the piperidine ring and the allyl group. The protons on the carbon adjacent to the nitrogen (C6) and the allyl methylene (B1212753) group would be deshielded. The vinyl protons of the allyl group would appear in the characteristic downfield region with specific splitting patterns.

The ¹³C NMR spectrum would complement the proton data, with the carbonyl carbon (C2) appearing at a significantly downfield chemical shift. The carbons of the allyl group would also have characteristic shifts. Advanced 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. For instance, an HMBC experiment would show a correlation between the allyl methylene protons and the C2 and C6 carbons of the piperidin-2-one ring.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~170 |

| C3 | ~1.8 | ~30 |

| C4 | ~1.7 | ~21 |

| C5 | ~1.8 | ~23 |

| C6 | ~3.2 | ~49 |

| C7 (-CH₂-) | ~3.9 | ~47 |

| C8 (=CH-) | ~5.8 | ~132 |

| C9 (=CH₂) | ~5.2 | ~117 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is essential for determining the exact mass of a molecule, which in turn confirms its elemental composition. For this compound, with a molecular formula of C₈H₁₃NO, the theoretical exact mass can be calculated.

Calculated Exact Mass:

Molecular Formula: C₈H₁₃NO

Monoisotopic Mass: 139.0997 g/mol

Analysis of the fragmentation pathways in the mass spectrum would provide further structural information. Common fragmentation patterns for N-substituted piperidones would involve the loss of the side chain or cleavage of the piperidine ring. For this compound, a prominent fragment would likely correspond to the loss of the allyl group (C₃H₅), resulting in a piperidin-2-one cation. Another possible fragmentation could be the cleavage of the ring, leading to various smaller charged fragments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Assignment and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The key vibrational modes for this compound would be the C=O stretching of the amide, the C=C stretching of the allyl group, and various C-H and C-N stretching and bending vibrations.

The FT-IR spectrum is expected to show a strong absorption band for the amide C=O stretch, typically in the region of 1650-1680 cm⁻¹. The C=C stretch of the allyl group would appear around 1640 cm⁻¹. The C-H stretching vibrations of the aliphatic and vinylic protons would be observed in the 2850-3100 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C=C double bond, being more polarizable, would likely show a strong signal in the Raman spectrum. Conformational studies can also be aided by vibrational spectroscopy, as different conformers may exhibit slightly different vibrational frequencies.

Interactive Table: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (Amide) | Stretching | 1650 - 1680 |

| C=C (Alkene) | Stretching | 1630 - 1650 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-H (sp²) | Stretching | 3000 - 3100 |

| C-N | Stretching | 1180 - 1360 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Computational Chemistry and Molecular Modeling Studies of 1 Prop 2 En 1 Yl Piperidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties of 1-(prop-2-en-1-yl)piperidin-2-one. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electron distribution and its implications for reactivity.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Piperidine (B6355638) Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. The actual values for this compound would require specific quantum chemical calculations.

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of the HOMO would likely be concentrated on the electron-rich regions, such as the allyl group and the nitrogen atom, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would be distributed over areas that can accept electron density, such as the carbonyl group.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. This map is invaluable for predicting how the molecule will interact with other charged or polar species. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would be expected to show a significant negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The area around the nitrogen atom might also exhibit some negative potential, although this would be influenced by its involvement in the lactam ring. The hydrogen atoms, particularly those attached to the piperidine ring, would likely show positive electrostatic potential. The allyl group introduces a region of higher electron density in the double bond, which would also be reflected in the MEP. The possible electrophilic attacking sites of similar molecules have been identified using MEP surface plot studies. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The piperidine ring in this compound can adopt various conformations, such as chair and boat forms. researchgate.net Conformational analysis aims to identify the most stable spatial arrangements of the molecule and the energy barriers between them. This is achieved by mapping the potential energy surface as a function of key dihedral angles.

The presence of the allyl group attached to the nitrogen atom introduces additional rotational freedom, leading to a more complex conformational landscape. Computational methods can systematically rotate the rotatable bonds and calculate the corresponding energy to identify the global and local energy minima. The most stable conformer will be the one that minimizes steric hindrance and optimizes electronic interactions. For instance, in related piperidine structures, the chair conformation is often the most stable. researchgate.net

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements, vibrations, and conformational changes.

MD simulations are particularly useful for understanding how the molecule behaves in a biological environment, such as in the presence of water or other solvents. The solvent molecules are explicitly included in the simulation, and their interactions with the solute can significantly influence its conformation and flexibility. For example, MD simulations on related piperidine derivatives have been used to understand their interactions within the binding pockets of proteins. researchgate.net These simulations can reveal how the molecule adapts its shape to fit into a binding site and the role of water molecules in mediating these interactions.

Ligand-Target Docking Simulations for Putative Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. jabonline.in This method is instrumental in drug discovery for identifying potential biological targets for a molecule and for understanding the molecular basis of its activity. nih.gov

Given that some piperidinone derivatives exhibit enzyme inhibitory properties, docking simulations could be employed to investigate the potential interactions of this compound with various enzymes. The docking process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, a docking study of a related compound, piperine, with apoptosis-associated proteins revealed hydrophobic interactions and hydrogen bonding that contributed to its binding affinity. jabonline.in Similar studies could be performed for this compound to hypothesize its potential biological targets and mechanism of action.

Investigation of Reaction Mechanisms and Mechanistic Pathways Involving 1 Prop 2 En 1 Yl Piperidin 2 One

Mechanistic Studies of N-Alkylation and Lactamization Reactions

The synthesis of 1-(prop-2-en-1-yl)piperidin-2-one can be achieved through several mechanistic pathways, primarily involving the N-alkylation of a pre-formed piperidin-2-one ring or the cyclization (lactamization) of an appropriately substituted precursor already containing the N-allyl group.

N-Alkylation of Piperidin-2-one: A common and direct method for the synthesis of this compound is the N-alkylation of piperidin-2-one. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2). The nitrogen atom of the lactam, while less nucleophilic than that of a corresponding amine due to the delocalization of its lone pair into the adjacent carbonyl group, can be deprotonated by a suitable base to form a more reactive lactamate anion. This anion then acts as a nucleophile, attacking an allylic electrophile such as allyl bromide.

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are often effective for deprotonating the lactam. researchgate.net Alternatively, weaker bases like potassium carbonate (K2CO3) can also be employed, often requiring higher temperatures. researchgate.net

Mechanism of N-Alkylation:

Deprotonation: A base removes the proton from the nitrogen atom of piperidin-2-one, forming a resonance-stabilized lactamate anion.

Nucleophilic Attack: The lactamate anion attacks the electrophilic carbon of the allyl halide (e.g., allyl bromide), displacing the bromide ion in an SN2 fashion.

A general procedure involves stirring piperidin-2-one with a base like NaH in dry DMF at 0°C, followed by the addition of the alkylating agent (allyl bromide) and allowing the reaction to proceed to completion. researchgate.net

Tandem Reductive Amination and Lactamization: An alternative mechanistic approach involves the formation of the piperidin-2-one ring from a linear precursor that already contains the N-allyl moiety. One such strategy is a tandem reductive amination-lactamization sequence. This process can start from a keto-acid or a related precursor. For instance, a 5-amino-substituted carboxylic acid derivative can undergo intramolecular cyclization to form the lactam. While specific examples for this compound are not prevalent in the reviewed literature, the general mechanism is well-established for the synthesis of other lactams. researchgate.net

| Reaction Type | Precursors | Reagents & Conditions | Key Mechanistic Steps | Reference |

| N-Alkylation | Piperidin-2-one, Allyl Bromide | NaH, DMF, 0°C to RT | Deprotonation, SN2 Nucleophilic Attack | researchgate.net |

| N-Alkylation | Piperidin-2-one, Allyl Bromide | K2CO3, DMF, RT or heat | Deprotonation, SN2 Nucleophilic Attack | researchgate.net |

| Reductive Lactamization | γ-Keto acids and allylamine | Reducing agent (e.g., NaBH3CN) | Reductive amination followed by intramolecular lactamization | researchgate.net |

Reactivity Profiles of the Allylic Moiety: Electrophilic and Nucleophilic Additions

The allylic group in this compound is a site of significant reactivity, capable of participating in both electrophilic and nucleophilic addition reactions. The electronic nature of the double bond and the presence of the adjacent allylic protons define its chemical behavior.

Electrophilic Additions: The carbon-carbon double bond of the prop-2-en-1-yl group is electron-rich and thus susceptible to attack by electrophiles. Classic electrophilic addition reactions, such as halogenation, hydrohalogenation, and hydration, can be expected to proceed according to Markovnikov's rule, where the electrophile adds to the terminal carbon (C-3' of the allyl group) to form a more stable secondary carbocation at C-2', which is then attacked by the nucleophile.

Nucleophilic Additions (Allylic Substitution): The allylic position is also a key center of reactivity, particularly in transition metal-catalyzed reactions. Palladium-catalyzed allylic substitution reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. In such reactions, a palladium(0) catalyst coordinates to the double bond of the allyl group, leading to oxidative addition and the formation of a π-allyl palladium intermediate. This intermediate can then be attacked by a wide range of nucleophiles. A process for the preparation of N-allyl-piperidine derivatives using allylic carbonates in the presence of palladium catalysts has been described, highlighting the utility of this approach. google.com

Copper-catalyzed asymmetric allylic substitution (AAS) represents another important class of reactions. These reactions can be used to introduce chirality into molecules by the enantioselective addition of a nucleophile to an allylic substrate. rsc.org For this compound, such reactions would involve the formation of a chiral center at either the C-1' or C-3' position of the allyl group.

| Reaction Class | Reagent/Catalyst | Intermediate | Product Type | Reference |

| Electrophilic Addition | H-X (e.g., HBr) | Secondary Carbocation | 1-(2-Halopropyl)piperidin-2-one | General Knowledge |

| Palladium-Catalyzed Allylic Substitution | Pd(0) catalyst, Nucleophile | π-Allyl Palladium Complex | Substituted N-allyl derivative | google.com |

| Copper-Catalyzed Asymmetric Allylic Substitution | Cu(I) catalyst, Chiral Ligand, Nucleophile | Chiral Allyl-Copper Species | Chiral substituted N-allyl derivative | rsc.org |

Cycloaddition Reactions and Pericyclic Processes Involving the Prop-2-en-1-yl Group

The double bond of the N-allyl group serves as a versatile π-system for participating in various cycloaddition and pericyclic reactions, enabling the construction of more complex cyclic and polycyclic structures.

[2+2+2] Cycloaddition: The [2+2+2] cycloaddition is a powerful, atom-efficient reaction for synthesizing six-membered rings, typically catalyzed by transition metals. rsc.org In this process, the alkene of the N-allyl group can react with two other unsaturated partners, such as two molecules of an alkyne, to form a new substituted cyclohexadiene ring fused or linked to the piperidinone scaffold. The reaction is catalyzed by various organometallic complexes. rsc.org

[2+1] Cycloaddition: The [2+1] cycloaddition involves the reaction of the double bond with a carbene or a related species to form a three-membered ring. beilstein-journals.org For this compound, this would lead to the formation of a cyclopropyl (B3062369) group attached to the piperidinone nitrogen via a methylene (B1212753) bridge. The reaction can be initiated by the thermal or photochemical decomposition of diazo compounds to generate the carbene. beilstein-journals.org

1,3-Dipolar Cycloaddition: In a 1,3-dipolar cycloaddition, the allyl group acts as the dipolarophile and reacts with a 1,3-dipole, such as a nitrile oxide, a nitrone, or an azomethine ylide, to form a five-membered heterocyclic ring. rsc.org For example, reaction with an azomethine ylide could yield a pyrrolidine (B122466) ring attached to the piperidinone structure. These reactions can often proceed with high stereocontrol, making them valuable in complex molecule synthesis. rsc.org

| Cycloaddition Type | Reactant Partner | Catalyst/Conditions | Resulting Structure | Reference |

| [2+2+2] Cycloaddition | Two Alkynes | Transition Metal Catalyst (e.g., Co, Rh, Ni) | Substituted Cyclohexadiene Ring | rsc.org |

| [2+1] Cycloaddition | Carbene (from Diazo Compound) | Heat or Light | Cyclopropylmethyl-piperidinone | beilstein-journals.org |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Thermal or Lewis Acid | Pyrrolidine Ring | rsc.org |

Ring-Opening and Ring-Expansion Reactions of the Piperidin-2-one Core

The piperidin-2-one ring, being a cyclic amide (lactam), can undergo reactions that lead to the cleavage of the ring or its expansion to a larger ring system.

Ring-Opening Reactions: The most fundamental ring-opening reaction of a lactam is hydrolysis, which cleaves the amide bond to yield an amino acid. In the case of this compound, hydrolysis under acidic or basic conditions would yield 5-(allylamino)pentanoic acid. This reaction proceeds via nucleophilic acyl substitution, where water or a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to break the C-N bond of the ring.

Ring-Expansion Reactions: Ring expansions of cyclic ketones and lactams are valuable synthetic transformations. While specific examples for this compound are not detailed in the provided search results, general methodologies can be applied. For instance, reactions involving the insertion of a single atom into the ring, such as the Schmidt reaction (using hydrazoic acid) or the Beckmann rearrangement of the corresponding oxime, could potentially expand the six-membered ring to a seven-membered diazepanone.

Ring Contraction Reactions: Interestingly, ring contractions of piperidine (B6355638) derivatives to form pyrrolidin-2-ones have also been reported. rsc.org These reactions can proceed through complex cascade mechanisms involving oxidation and rearrangement. While starting from a piperidine rather than a piperidinone, such transformations highlight the potential for skeletal rearrangements of the piperidine core.

| Transformation | Reagents/Conditions | Intermediate | Product | Reference |

| Ring-Opening (Hydrolysis) | H3O+ or OH-, Heat | Tetrahedral Intermediate | 5-(Allylamino)pentanoic acid | General Knowledge |

| Ring Expansion (Potential) | e.g., Beckmann Rearrangement of Oxime | Nitrilium Ion | Seven-membered Lactam (Azepan-2-one derivative) | General Knowledge |

| Ring Contraction (from Piperidines) | Oxidant (e.g., I2/TBHP) | Pyrrolidine-2-carbaldehyde | Pyrrolidin-2-one | rsc.org |

Derivatization and Analog Synthesis of 1 Prop 2 En 1 Yl Piperidin 2 One

Chemical Modifications of the Allylic Side Chain

The prop-2-en-1-yl (allyl) group is a key functional handle for a variety of chemical transformations. Its double bond can be readily modified through several classic and modern synthetic reactions, providing access to a wide range of derivatives.

Hydrogenation and Halogenation Reactions

The saturation of the allylic double bond is a fundamental transformation that converts the alkene into a more stable alkyl chain. This is typically achieved through catalytic hydrogenation.

Hydrogenation: The double bond of the allyl group can be selectively reduced to a propyl group to yield 1-propylpiperidin-2-one. This reaction is commonly carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions are generally mild and provide high yields of the saturated product.

A representative hydrogenation reaction is the conversion of a tosyl-protected α,β-unsaturated piperidine (B6355638) ester, which is reduced to the saturated ester using a Pd/C catalyst. nih.gov While this example is on a different piperidine derivative, the methodology is directly applicable to the allyl group of 1-(prop-2-en-1-yl)piperidin-2-one.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond of the allyl group leads to the formation of dihalogenated derivatives, for example, 1-(2,3-dibromopropyl)piperidin-2-one. This electrophilic addition proceeds readily and can serve as a precursor for further functionalization, such as elimination or substitution reactions. For instance, treatment of 4-isopropenylazetidin-2-ones with bromine in dichloromethane (B109758) results in a diastereoselective electrophile-induced ring expansion to form 5-bromopyrrolidin-2-ones. acs.org This highlights the reactivity of an alkene in a lactam system towards halogens.

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, Methanol | 1-Propylpiperidin-2-one | nih.gov |

| Bromination | Br₂, Dichloromethane | 1-(2,3-Dibromopropyl)piperidin-2-one | acs.org |

Stereoselective Epoxidation and Dihydroxylation of the Alkene

Introducing chirality to the side chain can be achieved through stereoselective oxidation of the alkene, yielding epoxides and diols.

Stereoselective Epoxidation: The conversion of the allyl group to an oxirane ring can be accomplished using various epoxidizing agents. For stereocontrol, methods analogous to the Sharpless asymmetric epoxidation of allylic alcohols can be employed, often requiring a directing group. youtube.comorganic-chemistry.org Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common reagents for this transformation. youtube.com The stereoselectivity can be influenced by the presence of nearby chiral centers or by using chiral catalysts. Titanium-catalyzed epoxidation using a titanium salalen catalyst and hydrogen peroxide has been shown to be highly syn-selective for chiral terminal allylic alcohols.

Stereoselective Dihydroxylation: The synthesis of vicinal diols from the alkene is a well-established transformation. The Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO₄) as a catalyst in combination with a chiral quinine (B1679958) ligand, is a powerful method for achieving high enantioselectivity. nih.govwikipedia.orgalfa-chemistry.com Commercially available reagent mixtures, AD-mix-α and AD-mix-β, contain the catalyst, oxidant (e.g., potassium ferricyanide), and the respective (DHQ)₂PHAL or (DHQD)₂PHAL chiral ligand, allowing for the predictable synthesis of either enantiomer of the diol. nih.govwikipedia.org This method is highly effective for a wide range of alkenes and is expected to be applicable to the N-allyl group of this compound to produce chiral 1-(2,3-dihydroxypropyl)piperidin-2-one. nih.govresearchgate.net The reaction proceeds via a [3+2]-cycloaddition of the osmium tetroxide to the alkene, followed by hydrolysis to release the diol. wikipedia.org

| Reaction | Key Reagents | Product Type | Stereocontrol | Reference |

|---|---|---|---|---|

| Asymmetric Epoxidation | Ti(OiPr)₄, L-(+)-DET, t-BuOOH | Chiral Epoxide | Substrate and catalyst control | youtube.com |

| Asymmetric Dihydroxylation | OsO₄ (cat.), AD-mix-β | Chiral Vicinal Diol | Ligand control (DHQD)₂PHAL | wikipedia.orgresearchgate.net |

| Asymmetric Dihydroxylation | OsO₄ (cat.), AD-mix-α | Chiral Vicinal Diol | Ligand control (DHQ)₂PHAL | wikipedia.org |

Functionalization via Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The allylic system of this compound is a suitable substrate for such transformations.

Heck Reaction: The Mizoroki-Heck reaction allows for the coupling of the allylic group with aryl or vinyl halides. organic-chemistry.orgyoutube.com This palladium-catalyzed reaction typically involves the oxidative addition of the halide to a Pd(0) complex, followed by insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. libretexts.orgthieme-connect.de This would allow for the introduction of various aryl or vinyl substituents at the terminus of the side chain.

Allyl-Allyl Cross-Coupling: Direct coupling of the allylic group with another allylic partner can be achieved using catalysts derived from metals like palladium or nickel. rsc.org These reactions provide a route to 1,5-diene structures, which are valuable synthetic intermediates. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of ligand.

Functionalization of the Piperidin-2-one Ring System

The piperidin-2-one ring itself offers several positions for chemical modification, allowing for the introduction of substituents that can significantly alter the molecule's properties.

Electrophilic and Nucleophilic Substitution Reactions on the Piperidine Ring

Electrophilic Substitution: Functionalization of the piperidin-2-one ring can be achieved through reactions at the α-carbon adjacent to the carbonyl group. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates an enolate that can react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the C3 position. The reactivity of the β-lactam ring is influenced by ring strain and the nature of the substituents. wikipedia.org

Nucleophilic Substitution: Introducing functionality via nucleophilic substitution typically requires a pre-existing leaving group on the piperidin-2-one ring. For example, a halogenated piperidin-2-one derivative could undergo substitution with various nucleophiles. Metal triflate-catalyzed nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines with silyl (B83357) enolates have been developed, demonstrating the feasibility of substitution at the C2 position. acs.orgacs.org While these examples are on N-protected piperidines, similar strategies could be adapted for piperidin-2-one systems.

Introduction of Chiral Centers and Enantioselective Synthesis

Creating stereochemically defined piperidin-2-one derivatives is crucial for many applications. Several strategies have been developed to achieve this.

Asymmetric Synthesis: Chiral piperidin-2-ones can be synthesized through various asymmetric methods. One approach is the catalytic asymmetric hydrogenation of unsaturated precursors like pyrazin-2-ols, which can yield chiral piperazin-2-ones with high enantioselectivity using a palladium catalyst. dicp.ac.cn Similar strategies could be applied to corresponding pyridinone precursors to access chiral piperidin-2-ones. Another powerful method is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one (B30754) enolates, which can generate α-tertiary stereocenters with high enantiomeric excess. nih.gov

Furthermore, chiral piperidines can be accessed through chemo-enzymatic dearomatization of activated pyridines, which involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov These methods often provide access to highly enantioenriched products that are valuable as synthetic intermediates. snnu.edu.cnresearchgate.netrsc.orgrsc.org

| Method | Key Features | Product Type | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Pd-catalyzed hydrogenation of pyrazin-2-ols | Chiral disubstituted piperazin-2-ones | dicp.ac.cn |

| Asymmetric Allylic Alkylation | Pd-catalyzed decarboxylative alkylation of piperazin-2-one enolates | α-Secondary and α-tertiary piperazin-2-ones | nih.gov |

| Chemo-enzymatic Dearomatization | One-pot amine oxidase/ene imine reductase cascade on activated pyridines | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |

| Chiral Amine Auxiliary | Exocyclic chirality induced nitroalkene/amine/enone (NAE) condensation | Enantiopure NH-piperidines | researchgate.netrsc.org |

Synthesis of Complex Polycyclic Systems Incorporating the this compound Scaffold

The this compound scaffold serves as a versatile building block in the synthesis of intricate polycyclic systems, many of which are inspired by the structures of natural alkaloids. The strategic placement of the allyl group on the nitrogen atom of the piperidin-2-one ring provides a reactive handle for a variety of cyclization strategies, leading to the formation of novel fused and bridged ring systems. These methodologies are central to the construction of molecular complexity from relatively simple starting materials.

A primary approach to constructing polycyclic frameworks from this compound and its derivatives involves intramolecular cyclization reactions. These reactions can be promoted through various means, including radical-mediated processes and transition metal catalysis. For instance, the allyl group can participate in radical cyclizations, where a radical is generated elsewhere in the molecule and adds to the double bond of the allyl group to form a new ring.

Transition metal-catalyzed reactions, particularly those employing palladium, have proven to be powerful tools for the synthesis of complex alkaloids containing the piperidin-2-one motif. rsc.org Palladium-catalyzed enantioselective allylic alkylation of piperidin-2-one enolates allows for the construction of all-carbon quaternary stereocenters, which can be key strategic steps in the total synthesis of Aspidosperma and Kopsia alkaloids. rsc.org While these examples may start with the formation of a C-allyl bond at the 3-position of the piperidinone ring, the underlying principle of using an allyl group to orchestrate ring formation is directly applicable to the N-allyl isomer.

Tandem reactions, or cascade reactions, offer an efficient pathway to complex polycyclic structures by forming multiple bonds in a single synthetic operation. These strategies are particularly effective in generating molecular diversity from a common starting material. nih.gov For example, a Michael addition/nitro-Mannich/lactamization cascade has been developed for the synthesis of polysubstituted 2-piperidinones, demonstrating the potential for building highly functionalized rings onto the core piperidinone structure. nih.gov Such a sequence could be envisioned to incorporate the this compound scaffold to introduce further complexity.

Furthermore, intramolecular cyclization can be combined with other multicomponent reactions, such as the Povarov reaction, to generate polycyclic quinoline (B57606) systems in a one-pot synthesis. rsc.org The adaptability of the piperidinone core to these types of reaction cascades highlights its utility in the synthesis of diverse heterocyclic libraries.

The synthesis of tetracyclic bis-piperidine alkaloids, which feature two piperidine units within a larger macrocyclic structure, showcases advanced strategies for polycycle construction. mdpi.com While not directly starting from this compound, the bioinspired synthesis of these molecules often involves intramolecular cyclization and skeletal rearrangement of complex piperidine-containing intermediates. mdpi.com These sophisticated transformations provide a blueprint for how the N-allyl piperidinone scaffold could be elaborated into more complex polycyclic architectures.

The following table provides representative examples of cyclization reactions on piperidinone scaffolds that lead to the formation of polycyclic systems. While not all examples start with this compound, they illustrate the types of transformations that this versatile scaffold can undergo.

| Starting Material/Key Intermediate | Reaction Type | Catalyst/Reagent | Product Type | Yield (%) | Diastereomeric Ratio/ee |

| α-Quaternary DHPI with allyl group | Hydroamination/Reduction/Pictet-Spengler | Acid | cis-Fused tetracycle | 62 (2 steps) | N/A |

| 1,3-Dicarbonyl with piperidin-2-one moiety | Pd-catalyzed Allylic Alkylation | Pd2(dba)3, (S)-(CF3)3-t-BuPHOX | α-Quaternary amide | 82 | 98% ee |

| Substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, dialkyl malonates | Four-component cascade | N/A | Polysubstituted 2-piperidinones | N/A | Highly stereoselective |

Table 1: Examples of Reactions for the Synthesis of Polycyclic Systems from Piperidinone Derivatives

Biological and Biochemical Interactions: in Vitro Mechanistic Investigations

Enzyme Inhibition Studies and Mechanistic Insights

Cholinesterases: Certain piperidine (B6355638) derivatives show significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmission. For instance, a polyfunctionalized pyridine (B92270) derivative containing a piperidine motif was identified as a potent AChE inhibitor with an IC₅₀ value of 13 nM. researchgate.net

Glutaminase (B10826351) (GLS): In cancer research, piperidine analogs have been developed as inhibitors of glutaminase 1 (GLS1), an enzyme crucial for the metabolism of some cancer cells. Systematic exploration led to a derivative with an IC₅₀ value of 68 nM for GLS1, demonstrating over 220-fold selectivity against the GLS2 isoform. nih.gov

NLRP3 Inflammasome: The ATPase activity of the NLRP3 inflammasome, a key component of the innate immune system, has been targeted by piperidine-containing compounds. In vitro assays have confirmed the ability of such derivatives to inhibit this enzymatic function. researchgate.net

The mechanism of action for these inhibitions often involves the piperidine structure fitting into specific binding pockets of the target enzyme, leading to modulation of its catalytic activity.

Table 1: Examples of Enzyme Inhibition by Piperidine Derivatives

| Compound Class | Target Enzyme | Reported Potency (IC₅₀) | Reference |

|---|---|---|---|

| Polyfunctionalized Pyridine-Piperidine | Acetylcholinesterase (AChE) | 13 nM | researchgate.net |

| Piperidine Ethan-1-ol Analog | Glutaminase 1 (GLS1) | 68 nM | nih.gov |

| Benzimidazol-2-one Piperidine | NLRP3 ATPase | Activity confirmed | researchgate.net |

Receptor Binding Profiling and Ligand-Target Interaction Analysis

A comprehensive receptor binding profile for 1-(prop-2-en-1-yl)piperidin-2-one has not been published. However, the piperidine moiety is a well-established pharmacophore for receptor-targeted ligands. clinmedkaz.org

Aryl hydrocarbon Receptor (AhR) and Glucocorticoid Receptor (GR): Studies on a series of synthesized piperidine derivatives revealed they can modulate the activity of both AhR and GR. While the compounds themselves showed weak agonist activity, some acted as effective antagonists against the potent effects of standard agonists like dioxin and dexamethasone, respectively. nih.gov

Sigma Receptors (σR): Piperidine derivatives have been designed to exhibit high affinity for sigma receptors, which are implicated in various neurological disorders. One such derivative showed a high binding affinity for the σ1R subtype, with a Kᵢ value of 1.45 nM and 290-fold selectivity over the σ2R subtype. researchgate.net

Opioid Receptors: The N-piperidinyl indole (B1671886) scaffold is a known ligand for the nociceptin (B549756) opioid receptor (NOP), with structural modifications influencing binding affinity and functional activity at both NOP and μ-opioid (MOP) receptors. nih.gov

Protease-Activated Receptors (PARs): A related compound, 1-Piperidine Propionic Acid, was identified as an allosteric inhibitor of Protease Activated Receptor-2 (PAR2), binding to a pocket within the receptor's inactive conformation to exert its effect. nih.gov

Modulatory Effects on Cellular Processes: In Vitro Mechanistic Aspects

The potential for this compound to modulate cellular pathways can be inferred from studies on similar compounds, which are typically investigated using a combination of cell-free and cell-based assays.

Cell-free assays are crucial for isolating and studying the direct interaction between a compound and its molecular target without cellular complexity. A relevant example is the assay used to measure the inhibition of human recombinant NLRP3's ATPase activity by piperidine derivatives, which directly confirms target engagement and enzymatic modulation. researchgate.net

Cell-based assays provide insight into a compound's effect on specific molecular pathways within a living cell.

Inflammasome Pathway: To test NLRP3 inhibitors, PMA-differentiated THP-1 macrophage-like cells are often used. These cells are primed with LPS and then stimulated with ATP to activate the NLRP3 inflammasome. The inhibitory effect of piperidine compounds is quantified by measuring the reduction in downstream events like pyroptosis (via LDH release) and the secretion of the inflammatory cytokine IL-1β. researchgate.net

Receptor Activation Pathways: For assessing AhR and GR modulation, cell lines are engineered with reporter genes. The activity of piperidine derivatives is measured by their ability to either trigger the reporter gene themselves (agonist activity) or to block its activation by a known agonist (antagonist activity). nih.gov

Biophysical Characterization of Interactions with Biomolecules (e.g., proteins, nucleic acids)

No specific biophysical studies characterizing the interaction of this compound with biomolecules are currently available. However, a suite of biophysical techniques is commonly employed to provide a comprehensive understanding of ligand-target interactions for related compounds. nih.gov These methods offer quantitative data on binding affinity, thermodynamics, and stoichiometry. nih.gov

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Analytical Ultracentrifugation (AUC): Provides information on the size, shape, and association state of macromolecules in solution, confirming binding and stoichiometry. nih.gov

Microscale Thermophoresis (MST): Detects changes in molecular motion along a temperature gradient upon ligand binding to quantify binding affinity. nih.gov

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring the change in thermal stability of a target protein upon ligand binding. It was successfully used to show the stabilizing effect of a piperidine-based compound on the PAR2 receptor. nih.gov

Combining these complementary techniques provides a robust characterization of the molecular interactions underlying a compound's biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Understanding Biological Function

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. mdpi.com While specific SAR studies centered on this compound have not been reported, extensive SAR research on other piperidine-containing series highlights how structural modifications influence biological function.

Influence of Substituent Position: In a series of N-piperidinyl indoles targeting the NOP receptor, moving a key substituent from the 3-position to the 2-position of the indole ring resulted in compounds with higher NOP binding affinities and a switch from partial to full agonism. nih.gov

Modification of Core Moieties: In the development of acetylcholinesterase inhibitors, replacing a 2-isoindoline moiety with an indanone moiety in a piperidine-based scaffold was achieved without a significant loss of potency, leading to the discovery of a highly effective inhibitor. nih.gov

Systematic Analog Synthesis: For the development of GLS1 inhibitors, a systematic exploration of different chains and the introduction of a hydrophilic skeleton to a piperidine-based scaffold led to the identification of a derivative with superior potency and metabolic stability. nih.gov

These examples demonstrate how targeted chemical modifications to piperidine-containing molecules can dramatically alter their interaction with biological targets and refine their function.

Applications in Advanced Chemical Biology and Materials Science Research

Development as Molecular Probes for Biological Systems

The functional versatility of 1-(prop-2-en-1-yl)piperidin-2-one makes it an attractive starting point for the design of molecular probes. Its piperidinone core can be recognized by specific biological targets, while the allyl group provides a convenient handle for the attachment of reporter groups or for immobilization onto solid supports.

While direct applications of this compound as a fluorescent probe have not been extensively reported, its structure offers clear pathways for the development of such tools. The pendant allyl group is particularly amenable to a variety of modern bioorthogonal conjugation reactions. A prominent strategy involves the thiol-ene "click" reaction, where a thiol-modified fluorophore can be covalently attached to the allyl group under mild, often photo-initiated, conditions. This approach allows for the modular construction of fluorescent probes with tailored properties.

For instance, a fluorescent dye containing a thiol moiety could be readily coupled to this compound. The resulting fluorescently labeled piperidinone could then be used to investigate biological systems where the piperidinone scaffold has known affinity, such as certain enzymes or receptors. Research on other piperidin-4-one derivatives has demonstrated their potential as fluorescent chemosensors for toxic metal ions like Cadmium(II) and Nickel(II). nih.gov In these cases, the piperidinone structure plays a crucial role in the selective binding of the metal ion, leading to a detectable change in the fluorescence of an appended reporter group. nih.gov This precedent suggests that this compound could be similarly functionalized to create novel fluorescent probes for a range of biological analytes.

Table 1: Potential Strategies for Fluorescent Labeling of this compound

| Strategy | Reaction Type | Required Modification of Fluorophore | Advantages |

| Thiol-ene Reaction | Click Chemistry | Thiol group (-SH) | High efficiency, mild reaction conditions, bioorthogonal. |

| Azide-Alkyne Cycloaddition | Click Chemistry | Azide (B81097) or alkyne group | Highly specific and bioorthogonal, widely used in bioconjugation. Requires initial modification of the allyl group to an azide or alkyne. |

| Heck Coupling | Palladium-catalyzed cross-coupling | Aryl halide | Versatile for creating carbon-carbon bonds, allows for direct attachment of aromatic fluorophores. |

The immobilization of small molecules onto a solid support is the cornerstone of affinity chromatography, a powerful technique for purifying proteins and other biomolecules. The allyl group of this compound provides a straightforward means of covalent attachment to a chromatography matrix.

A common method involves using a pre-activated chromatography resin, such as those containing N-hydroxysuccinimide (NHS) esters or epoxy groups. However, a more direct approach for this compound would be to utilize an allyl-reactive resin. For example, a resin functionalized with thiol groups could be used to immobilize the compound via the thiol-ene reaction. This would create a stable thioether linkage.

Once immobilized, the piperidinone moiety would be displayed on the surface of the resin, available to interact with its biological target. Given that some piperidinone derivatives exhibit inhibitory activity towards certain enzymes, such an affinity resin could be employed to isolate and purify these enzymes from complex biological mixtures. The efficiency of the purification would depend on the specificity and affinity of the interaction between the piperidinone ligand and the target protein.

Incorporation into Complex Molecular Architectures

The piperidine (B6355638) and piperidinone motifs are prevalent in a vast array of natural products and pharmaceutically active compounds. mdpi.com The chemical reactivity of this compound makes it a valuable synthetic intermediate for the construction of more complex molecular architectures.

The allyl group can serve as a linchpin for a variety of synthetic transformations, including but not limited to, cross-metathesis, hydroformylation, and various pericyclic reactions. These reactions allow for the elaboration of the side chain, introducing new functional groups and stereocenters. For example, ring-closing metathesis could be employed to construct bicyclic systems incorporating the piperidinone ring.

Furthermore, the lactam functionality within the piperidin-2-one ring can be manipulated. For instance, reduction of the amide bond would yield the corresponding N-allylpiperidine, a common scaffold in medicinal chemistry. The lactam can also be opened to provide access to linear amino acid derivatives. This versatility allows for the use of this compound as a starting material for the synthesis of diverse compound libraries for drug discovery and natural product synthesis.

In the realm of supramolecular chemistry, piperidone derivatives have been shown to form well-defined hydrogen-bonded assemblies. nih.gov The N-allyl group of this compound could participate in the formation of such assemblies, potentially leading to the creation of novel supramolecular polymers or gels with interesting material properties.

Role as a Monomeric Unit in Polymer Chemistry Research

One of the most promising applications of this compound, also known as N-allyl-δ-valerolactam, is its use as a monomer in polymer chemistry. The compound can undergo ring-opening polymerization (ROP) to produce functional polyamides. The resulting polymer, poly(N-allyl-δ-valerolactam), possesses a polyamide backbone with pendant allyl groups at regular intervals.

The polymerization can be initiated by various catalytic systems, and the presence of the N-allyl substituent can influence the polymerization kinetics and the properties of the resulting polymer. Copolymers of N-allyl-δ-valerolactam with other lactones, such as ε-caprolactone, have also been synthesized, allowing for the fine-tuning of the polymer's properties.

The true utility of poly(N-allyl-δ-valerolactam) lies in the potential for post-polymerization modification of the pendant allyl groups. This allows for the creation of a wide range of functional polymers from a single parent polymer. The thiol-ene reaction is a particularly powerful tool for this purpose, enabling the attachment of various functional moieties, including peptides, carbohydrates, and synthetic small molecules, under mild conditions. This approach has been used to create biocompatible and biodegradable polymers for applications in drug delivery and tissue engineering. nih.gov

Table 2: Research Findings on the Polymerization of N-Allyl-δ-valerolactam

| Polymerization Method | Key Findings | Potential Applications |

| Ring-Opening Polymerization (ROP) | Can be homopolymerized or copolymerized with other lactones. The pendant allyl groups are retained for post-polymerization modification. | Synthesis of functional polyamides for biomedical applications. |

| Post-Polymerization Modification (e.g., Thiol-ene) | Allows for the introduction of a wide range of functional groups onto the polymer backbone. | Creation of polymers with tailored properties for drug delivery, tissue engineering, and smart materials. |

Precursor for Novel Organic Materials

The ability to create functional polymers from this compound opens the door to the development of novel organic materials with tailored properties, including smart materials and chemosensors.

Smart materials are designed to respond to external stimuli, such as changes in temperature, pH, or the presence of a specific chemical. frontiersin.org By judiciously choosing the functional groups to be attached to the poly(N-allyl-δ-valerolactam) backbone, it is possible to create polymers that exhibit such responsive behavior. For example, the attachment of thermoresponsive polymer chains could lead to materials that undergo a phase transition at a specific temperature, making them suitable for applications in controlled drug release or as injectable gels.

In the area of chemosensors, the piperidinone scaffold itself has been shown to be effective in the design of fluorescent sensors for metal ions. nih.gov A polymer decorated with multiple piperidinone units, derived from this compound, could exhibit enhanced sensitivity and selectivity for the target analyte due to cooperative binding effects. The polymer could be designed to signal the binding event through a change in fluorescence, color, or another measurable property. The incorporation of such a functional polymer into a film or membrane could lead to the development of practical sensor devices for environmental monitoring or medical diagnostics.

Future Research Directions and Academic Translational Potential

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

The synthesis of piperidinones and related lactams is a well-established field, but there is always a demand for more efficient, selective, and sustainable methods. researchgate.netresearchgate.net Future research into the synthesis of 1-(prop-2-en-1-yl)piperidin-2-one could move beyond traditional methods to explore innovative approaches.

Unconventional synthetic strategies for the piperidinone core include multicomponent reactions, such as the Castagnoli-Cushman reaction, and various cyclization techniques like allylic cyclization, hydroamination, and enyne cyclization. researchgate.net Photocatalytic methods are also emerging as a powerful tool for constructing N-heterocycles, offering mild reaction conditions and unique reactivity. researchgate.netacs.org For instance, a photocatalytic [1+2+3] strategy has been developed for the synthesis of 2-piperidinones from alkenes and ammonium (B1175870) salts. researchgate.net

Regarding the introduction of the N-allyl group, transition metal-catalyzed N-alkenylation of lactams presents a promising avenue. While direct examples for piperidin-2-one are not abundant, research on related systems provides a strong starting point. Palladium-catalyzed decarboxylative allylic alkylation of lactams has been shown to be highly effective for creating C-C bonds at the alpha-position, and similar strategies could be adapted for N-functionalization. nih.govresearchgate.net Furthermore, the development of novel catalytic systems, potentially involving earth-abundant metals, could lead to more economical and environmentally friendly syntheses.

A summary of potential unconventional synthetic routes is presented in Table 1.

| Synthetic Strategy | Description | Potential Advantages |

| Photocatalytic Cyclization | Utilizes light energy to initiate ring-formation reactions, often under mild conditions. researchgate.netacs.org | High selectivity, energy efficiency, access to novel reaction pathways. |

| Flow Chemistry Synthesis | Reactions are performed in a continuously flowing stream rather than a batch-wise process. thieme-connect.comacs.orgnih.gov | Enhanced safety, improved scalability, precise control over reaction parameters. |

| Enzymatic Synthesis | Employs enzymes, such as alcohol dehydrogenases, as catalysts for key synthetic steps. researchgate.net | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Transition Metal-Catalyzed N-Alkenylation | Uses transition metal complexes to facilitate the formation of the N-allyl bond. | High efficiency, good functional group tolerance, potential for asymmetric synthesis. |

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

Piperidinone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ijpsr.comnih.govnih.gov The N-allyl group in this compound could play a crucial role in its biological profile, potentially acting as a reactive handle for covalent modification of biological targets or influencing receptor binding through specific hydrophobic and steric interactions.

Future research should focus on a deeper understanding of how this compound and its derivatives interact with biological systems at the molecular level. This would involve:

Target Identification: Utilizing techniques such as affinity chromatography, activity-based protein profiling, and computational target prediction to identify the specific proteins or enzymes that interact with this compound.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and biophysical assays can be employed to elucidate the mechanism of action. This could involve studies on enzyme kinetics, binding affinity measurements (e.g., using surface plasmon resonance or isothermal titration calorimetry), and structural biology techniques like X-ray crystallography or cryo-electron microscopy to visualize the binding mode.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with modifications to both the piperidinone ring and the N-allyl group would be crucial for understanding the structural requirements for biological activity. For instance, studies on N-arylbutenyl derivatives of piperidine (B6355638) have shown that the nature and position of substituents significantly impact toxicity and antimicrobial activity. nih.gov

Molecular docking studies on other piperidinone derivatives have provided insights into their binding modes with various biological targets, such as the β5 subunit of the 20S proteasome and thymidine (B127349) phosphorylase. nih.govnih.gov Similar in silico approaches could guide the experimental investigation of this compound.

Advancement of Computational Models for Predictive Reactivity and Biological Activity

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby accelerating the research and development process. nih.gov For this compound, advancing computational models can provide valuable insights into its reactivity and potential biological functions.

Density Functional Theory (DFT) calculations can be employed to:

Determine the ground-state geometry and electronic structure of the molecule. aip.orgresearchgate.netmdpi.comresearchgate.net

Calculate vibrational frequencies to aid in the interpretation of experimental spectroscopic data (e.g., FT-IR and Raman). aip.orgresearchgate.net

Predict reactivity descriptors such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential surfaces, and Fukui functions to identify the most likely sites for electrophilic and nucleophilic attack. jksus.orgnih.gov

Molecular dynamics (MD) simulations can be used to:

Study the conformational flexibility of the piperidinone ring and the N-allyl group in different solvent environments.

Simulate the interaction of the molecule with biological macromolecules, such as proteins or nucleic acids, to understand the dynamics of binding and the role of specific intermolecular forces.

Quantitative Structure-Activity Relationship (QSAR) modeling can be developed by combining experimental biological data with calculated molecular descriptors for a series of related compounds. This can lead to predictive models that can estimate the biological activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

A summary of computational methods and their potential applications is provided in Table 2.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of geometry, electronic structure, spectroscopic properties, and chemical reactivity. aip.orgresearchgate.netmdpi.comresearchgate.netjksus.orgnih.gov |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. nih.govnih.govtandfonline.comdovepress.com |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and biomolecular interactions. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. |

Integration with Emerging Technologies in Chemical Synthesis and High-Throughput Screening

The advancement of research on this compound and its derivatives can be significantly accelerated by integrating emerging technologies in chemical synthesis and biological evaluation.

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. thieme-connect.comacs.orgnih.gov The synthesis of lactams has been successfully demonstrated in flow reactors, often with significantly reduced reaction times and improved yields compared to batch processes. thieme-connect.com Implementing a flow-based synthesis for this compound could facilitate the rapid production of the compound and its analogues for further studies.

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.goviu.edunih.govmdpi.comstanford.edu By combining a flow-based synthesis platform with HTS, a large library of this compound derivatives could be synthesized and screened in a highly efficient manner. This approach would accelerate the discovery of new lead compounds with desirable biological properties. Various HTS platforms and compound libraries are available to facilitate such screening efforts. iu.edustanford.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(Prop-2-en-1-yl)piperidin-2-one, and what experimental conditions optimize yield?

- Methodology : A multi-step synthesis starting from piperidin-2-one derivatives is common. For example, chlorination of 1-(4-nitrophenyl)piperidin-2-one with PCl₅ under anhydrous conditions yields intermediates like 3,3-dichloro derivatives (83% yield) . Allylation via nucleophilic substitution using prop-2-en-1-yl halides in the presence of a base (e.g., K₂CO₃) can introduce the allyl group. Purification via flash column chromatography (SiO₂, 0–36% ethyl acetate/petroleum ether) is effective for isolating the final product .

- Key Considerations : Monitor reaction progress using TLC, and optimize solvent polarity for crystallization.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Spectroscopy :

- NMR : ¹H/¹³C NMR confirms substituent positions and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity of this compound derivatives?

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose-based columns) for HPLC separation. For example, chiral separation of 1-([2,4'-bipyridin]-5-yl)-4-(3,4-difluorophenyl)piperidin-2-one achieved 64% yield with baseline resolution .

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for allylic amination to control stereochemistry.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound analogs?

- Methodology :

- Variable Substituents : Introduce halogens or electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of the piperidinone ring to modulate bioactivity .